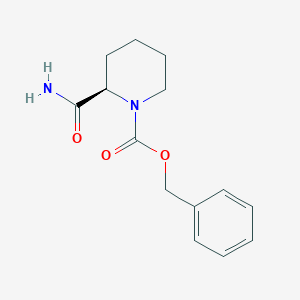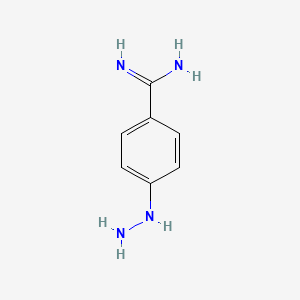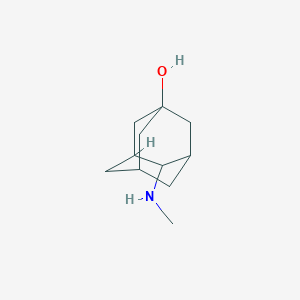![molecular formula C10H10N2O2S B8731195 Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B8731195.png)
Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The compound’s structure consists of a benzimidazole core with specific substituents that contribute to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate typically involves the condensation of o-phenylenediamine with appropriate carboxylic acid derivatives under acidic or basic conditions . The reaction conditions may vary, but common methods include:
Condensation with formic acid or trimethyl orthoformate: This method involves heating o-phenylenediamine with formic acid or its derivatives to form the benzimidazole ring.
Reaction with carbon disulfide in alkaline alcoholic solution: This method uses carbon disulfide and an alkaline medium to introduce the mercapto group.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products Formed
Sulfoxides and sulfones: Formed from oxidation of the mercapto group.
Amines: Formed from reduction of nitro groups.
Substituted benzimidazoles: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Used in the development of corrosion inhibitors and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets:
Enzyme inhibition: The compound can inhibit various enzymes by binding to their active sites.
DNA interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Cell membrane disruption: The compound can interact with cell membranes, leading to increased permeability and cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 5-methoxy-2-mercapto-1H-benzimidazole
- 6-methyl-2-mercapto-1H-benzimidazole
- 5,6-dimethyl-2-mercapto-1H-benzimidazole
Uniqueness
Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the carbomethoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H10N2O2S |
|---|---|
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
methyl 6-methyl-2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-5-3-7-8(12-10(15)11-7)4-6(5)9(13)14-2/h3-4H,1-2H3,(H2,11,12,15) |
Clave InChI |
ZEKUWPRHIRKXNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C(=O)OC)NC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(1h-Benzimidazol-2-Yl)-1h-Pyrazol-4-Yl]benzamide](/img/structure/B8731143.png)









